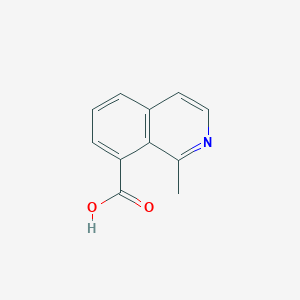

1-Methylisoquinoline-8-carboxylic acid

Description

Significance of the Isoquinoline (B145761) Core in Contemporary Chemical Research

The isoquinoline motif, a bicyclic aromatic heterocycle, is a cornerstone of modern organic and medicinal chemistry. Its prevalence in nature and its versatile reactivity have made it a subject of intense study and a valuable building block in synthetic endeavors.

The history of isoquinoline is intrinsically linked to the study of natural products. First isolated from coal tar in the late 19th century, its structure was elucidated as a constitutional isomer of quinoline (B57606). This discovery opened the door to the investigation of a vast family of alkaloids that share this core structure, including papaverine (B1678415) and morphine. Early synthetic methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, were pivotal in enabling chemists to construct the isoquinoline framework and explore its derivatives, laying the groundwork for more advanced synthetic strategies in the decades that followed.

The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets. The isoquinoline core is a quintessential example of such a scaffold. Its rigid, planar structure provides a defined orientation for substituents, allowing for precise interactions with biological macromolecules. This has led to the development of numerous isoquinoline-containing compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Consequently, the isoquinoline nucleus is a frequent starting point in drug discovery programs.

Foundational Aspects of the Carboxylic Acid Functionality in Organic Molecules

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry, imparting characteristic acidic properties and serving as a versatile precursor for a multitude of other functional groups.

The reactivity of carboxylic acids is dominated by the properties of the carboxyl group. The presence of the hydroxyl group allows for deprotonation to form a resonance-stabilized carboxylate anion, which is the basis of its acidity. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, leading to a wide range of substitution reactions. Key reactions include esterification with alcohols, conversion to acid chlorides using reagents like thionyl chloride, and formation of amides upon reaction with amines. These transformations are fundamental to organic synthesis.

In chemical synthesis, carboxylic acids are invaluable intermediates. Their ability to be converted into a variety of derivatives, such as esters, amides, and acid halides, makes them versatile building blocks for the construction of more complex molecules. In the realm of biology, carboxylic acids are ubiquitous. Amino acids, the building blocks of proteins, are characterized by the presence of a carboxylic acid and an amino group. Fatty acids are long-chain carboxylic acids that are essential components of lipids. Furthermore, many key metabolic pathways, such as the citric acid cycle, involve carboxylic acid intermediates.

Focused Examination: The 1-Methylisoquinoline-8-carboxylic Acid Scaffold

While the broader classes of isoquinolines and carboxylic acids are well-documented, specific research on this compound is limited in publicly available scientific literature. However, a detailed examination of its structure allows for an informed discussion of its potential chemical properties and reactivity based on the established principles of its constituent parts.

The structure of this compound features a methyl group at the C1 position and a carboxylic acid at the C8 position of the isoquinoline ring. The placement of the methyl group at C1 is known to influence the reactivity of the nitrogen atom and the adjacent carbon. The carboxylic acid at the C8 position, in close proximity to the heterocyclic nitrogen, can be expected to influence the electronic properties of the entire ring system.

Detailed research findings on the specific synthesis, reactivity, and biological activity of this compound are not extensively reported. However, its synthesis could likely be achieved through multi-step sequences involving the construction of a substituted isoquinoline ring followed by the introduction or modification of the functional groups. For instance, oxidation of an 8-methyl group on a 1-methylisoquinoline (B155361) precursor could potentially yield the desired carboxylic acid.

The reactivity of this molecule would be a combination of the isoquinoline core and the carboxylic acid group. The nitrogen atom would exhibit basic properties, and the aromatic rings could undergo electrophilic substitution, with the positions of substitution being directed by the existing substituents. The carboxylic acid moiety would undergo its characteristic reactions, such as esterification and amidation. The close proximity of the C1-methyl and C8-carboxylic acid groups may also lead to unique steric and electronic interactions, potentially influencing its conformation and reactivity in ways that differ from other isomers. Further empirical research is necessary to fully elucidate the specific chemical and biological profile of this particular scaffold.

Rationale for Academic Investigation of its Unique Positional Isomerism

The academic investigation into "this compound" is primarily driven by its unique substitution pattern, which is expected to give rise to distinct chemical and physical properties compared to its other positional isomers. The placement of a methyl group at the C1 position and a carboxylic acid at the C8 position creates a sterically crowded environment due to their proximity, a phenomenon known as a peri-interaction.

This spatial arrangement is of considerable interest for several reasons:

Steric and Electronic Effects: The close proximity of the methyl and carboxylic acid groups is likely to cause significant steric hindrance. This can lead to distortion of the isoquinoline ring from planarity and influence the orientation of the carboxylic acid group. These steric effects, combined with the electronic effects of the electron-donating methyl group and the electron-withdrawing carboxylic acid group, can profoundly impact the molecule's reactivity, acidity, and spectroscopic properties. The interplay between these electronic and steric effects in such a constrained system presents a compelling case for detailed study. lumenlearning.comlibretexts.orglibretexts.org

Intramolecular Interactions: The 1,8-disubstitution pattern allows for potential intramolecular interactions, such as intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the isoquinoline ring. Such interactions can have a significant impact on the compound's conformation, acidity of the carboxylic acid, and its binding properties to biological targets. mdpi.comnih.gov The study of these interactions provides valuable insights into the fundamental forces that govern molecular structure and function.

Comparison with Other Isomers: A comparative study of the physicochemical properties of this compound with its other positional isomers (e.g., where the substituents are at less sterically hindered positions) would provide a deeper understanding of structure-property relationships in the isoquinoline system. Such studies are crucial for the rational design of isoquinoline-based compounds with desired characteristics.

Synthetic Challenges and Opportunities: The synthesis of this compound may present unique challenges due to the steric hindrance around the reactive centers. Developing efficient synthetic routes to this and related sterically demanding isoquinolines is an area of academic interest, potentially leading to novel synthetic methodologies.

While specific experimental data for this compound is not extensively available in the public domain, its structural features alone provide a strong rationale for its investigation as a model system to study the intricate effects of positional isomerism and steric strain on the properties of heterocyclic compounds.

Detailed Research Findings (Hypothetical Data Based on Known Chemical Principles)

In the absence of specific published research on this compound, we can predict its properties based on the well-established principles of organic chemistry and the known characteristics of related compounds.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₉NO₂ | Based on the chemical structure. |

| Molecular Weight | 187.19 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Carboxylic acids are often solids. |

| Acidity (pKa) | Higher than other non-sterically hindered isoquinoline carboxylic acids | The peri-interaction may force the carboxylic acid group out of the plane of the aromatic ring, disrupting resonance stabilization of the carboxylate anion. Intramolecular hydrogen bonding with the ring nitrogen could also affect acidity. |

| Solubility | Low in water, soluble in organic solvents | Typical for aromatic carboxylic acids. |

| Spectroscopic Data | ||

| ¹H NMR | Complex aromatic region with shifts influenced by both the methyl and carboxylic acid groups. The proximity of the substituents would likely cause notable shifts in the signals of the protons on the benzene (B151609) ring portion. | The electronic and anisotropic effects of the substituents will alter the chemical environment of the protons. |

| ¹³C NMR | Distinct signals for the methyl, carboxylic, and isoquinoline carbons. The chemical shifts of the C1 and C8 carbons would be significantly affected by the substituents. | The electronic nature of the substituents directly influences the electron density around the adjacent carbon atoms. |

| IR Spectroscopy | Characteristic peaks for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), and C-N stretching within the isoquinoline ring. | These are standard vibrational modes for the functional groups present in the molecule. echemi.comquimicaorganica.org |

| Mass Spectrometry | A molecular ion peak at m/z = 187. Subsequent fragmentation would likely involve the loss of H₂O, CO, and CO₂ from the carboxylic acid group. youtube.comyoutube.com | Fragmentation patterns of carboxylic acids are well-documented. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylisoquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGILJLICJUWZAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276714 | |

| Record name | 8-Isoquinolinecarboxylic acid, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416713-23-9 | |

| Record name | 8-Isoquinolinecarboxylic acid, 1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416713-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isoquinolinecarboxylic acid, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis of 1-Methylisoquinoline-8-carboxylic Acid

The de novo synthesis of this compound presents unique challenges due to the ortho-substitution pattern of the methyl and carboxylic acid groups. Established methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require specific precursor molecules and may not be directly applicable without modification.

Exploration of Key Synthetic Routes to Substituted Isoquinoline-Carboxylic Acids

Several classical and modern synthetic methods provide access to the isoquinoline core, which can be adapted for the synthesis of substituted isoquinoline-carboxylic acids.

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgnrochemistry.com The resulting dihydroisoquinolines can then be aromatized to the corresponding isoquinolines. nrochemistry.com This reaction is most effective when the aromatic ring is activated with electron-donating groups. nrochemistry.com

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a cyclization reaction, typically under acidic conditions. wikipedia.orgnih.govthermofisher.com This method is particularly useful for the synthesis of tetrahydroisoquinolines, which can be subsequently oxidized to form isoquinolines. Harsher conditions, such as refluxing in strong acids, are often required for less nucleophilic aromatic rings. wikipedia.org

Modern approaches to isoquinoline synthesis include transition-metal-catalyzed reactions, which offer alternative pathways to construct the isoquinoline skeleton.

Specific Strategies for Constructing Ortho-Substituted Isoquinoline Carboxylic Acid Frameworks

The synthesis of isoquinolines with substituents at the C8 position, ortho to the nitrogen atom, requires careful planning of the synthetic route. One effective strategy involves the construction of the isoquinoline ring from a suitably substituted benzene (B151609) derivative that already contains the precursors for the carboxylic acid group or a group that can be readily converted to it.

A notable approach involves the use of a pre-functionalized starting material, such as 8-bromoisoquinoline. This compound can undergo a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and methanol (B129727) to yield methyl 8-isoquinolinecarboxylate. This ester can then be hydrolyzed to the corresponding carboxylic acid. While this method provides the 8-carboxylic acid functionality, further steps would be required to introduce the 1-methyl group.

Retrosynthetic Analyses and Identification of Precursor Molecules

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.com

A plausible retrosynthetic analysis for this compound suggests a disconnection of the carboxylic acid group, leading back to a precursor such as 1-methyl-8-substituted isoquinoline, for instance, 1-methyl-8-bromoisoquinoline. This intermediate could then be subjected to a carbonylation reaction.

Alternatively, a disconnection of the isoquinoline ring itself could lead to simpler aromatic precursors. For a Bischler-Napieralski approach, the target molecule could be retrosynthetically disconnected to an N-acetyl-2-(2-carboxyphenyl)ethylamine derivative. For a Pictet-Spengler synthesis, the precursors would be a 2-aminoethyl-substituted benzoic acid and a source of the C1-methyl group, such as acetaldehyde.

A direct synthetic route to this compound involves the oxidation of the corresponding aldehyde, 1-methylisoquinoline-8-carbaldehyde. The synthesis of this aldehyde precursor is a key step. The reactivity of the methyl group at the C1 position of isoquinoline allows for condensation reactions. For instance, 1-methylisoquinoline (B155361) can react with various electrophiles. thieme-connect.de

Derivatization and Further Functionalization Reactions of this compound

The carboxylic acid group of this compound serves as a versatile handle for further derivatization, allowing for the synthesis of a variety of related compounds with potentially interesting biological activities.

Esterification Reactions and Ester Derivatives

Esterification is a common derivatization reaction for carboxylic acids. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). cerritos.edumasterorganicchemistry.comorganic-chemistry.orgbyjus.comrug.nl The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. organic-chemistry.orgbyjus.com

For the synthesis of methyl esters, reagents like trimethylsilyldiazomethane (B103560) (TMS-diazomethane) in a solvent mixture containing methanol offer a mild and efficient alternative. This method is often effective even for sterically hindered carboxylic acids.

The successful synthesis of methyl 1-methylisoquinoline-6-carboxylate has been reported, demonstrating the feasibility of esterifying isoquinoline carboxylic acids. acs.org This suggests that similar conditions could be applied for the esterification of the 8-carboxylic acid isomer.

Below is a table summarizing various esterification methods:

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Inexpensive reagents | Reversible, may require harsh conditions |

| TMS-diazomethane | Trimethylsilyldiazomethane, Alcohol | Room temperature | Mild, high yielding | Reagent can be hazardous |

| Acid Chloride Formation followed by Alcoholysis | Thionyl chloride (SOCl₂) or Oxalyl chloride, then Alcohol | Two-step process | High yielding, irreversible | Requires handling of corrosive reagents |

Amidation and Urea (B33335) Formation Pathways

The conversion of carboxylic acids into amides is a fundamental transformation in organic synthesis. For this compound, this can be achieved through various modern amidation protocols. Direct condensation with an amine is possible, though it often requires harsh conditions. webassign.net More commonly, the carboxylic acid is activated to facilitate amide bond formation under milder conditions.

One general and effective method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), to form a reactive intermediate that readily couples with an amine. nih.gov Another approach is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then smoothly reacts with an amine. webassign.net For instance, while not specific to the 8-carboxylic acid isomer, isoquinoline-1-carboxamides have been successfully synthesized via palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) in the presence of various amines, showcasing a pathway to related amide structures. researchgate.netmdpi.com

Urea derivatives can be synthesized from carboxylic acids via the Curtius rearrangement. commonorganicchemistry.com This process involves the conversion of the carboxylic acid to an acyl azide (B81097), typically using diphenylphosphoryl azide (DPPA). The acyl azide then rearranges upon heating to form an isocyanate intermediate. This isocyanate can be trapped with an amine to yield the desired urea derivative. commonorganicchemistry.comnih.gov This methodology provides a versatile route to a wide array of substituted ureas derived from this compound.

Table 1: General Conditions for Amidation of Carboxylic Acids This table presents generally applicable methods for the amidation of carboxylic acids, which can be adapted for this compound.

| Activating Agent | Coupling Partner | Solvent | Temperature | Reference |

|---|---|---|---|---|

| EDC/HOBt | Primary/Secondary Amine | DMF | 0 °C to RT | nih.gov |

| SOCl₂ (to form acyl chloride) | Primary/Secondary Amine | DCM | RT | webassign.net |

| TiCl₄ | Primary/Secondary Amine | Pyridine | 85 °C | nih.gov |

Reduction of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (1-methylisoquinolin-8-yl)methanol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of carboxylic acids to alcohols. britannica.comnih.gov The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov Borane (BH₃), often used as a complex with THF (BH₃·THF), is another effective reagent for this reduction and can offer different selectivity compared to LAH. britannica.com

While direct reduction to an aldehyde is challenging, it can be achieved indirectly by first converting the carboxylic acid to a more reactive derivative like an acyl chloride, which can then be reduced to the aldehyde using a milder reducing agent. britannica.com

Table 2: Reagents for the Reduction of Carboxylic Acids to Primary Alcohols This table outlines common reagents for the reduction of carboxylic acids, applicable to this compound.

| Reagent | Solvent | Key Features | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Highly reactive, reduces a wide range of functional groups. | britannica.comnih.gov |

| Borane (BH₃·THF) | THF | Also effective, can show different selectivity. | britannica.com |

| Sodium Borohydride (NaBH₄) / I₂ | THF | Milder alternative system. | masterorganicchemistry.com |

| Manganese(I) Catalyzed Hydrosilylation | 2-MeTHF | Mild conditions using a manganese catalyst and a silane. | masterorganicchemistry.com |

Nucleophilic Substitution Reactions Involving the Carboxylic Acid Group

The carboxylic acid group can undergo nucleophilic acyl substitution, typically after conversion to a more reactive derivative. pressbooks.pubnih.gov A primary example is the formation of esters through Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org The reaction is an equilibrium process, and using the alcohol as the solvent can drive the reaction towards the ester product. libretexts.org

Another important transformation is the conversion of the carboxylic acid to an acyl chloride. This is readily accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂). thieme-connect.de The resulting acyl chloride is a highly reactive intermediate that can be used in a variety of subsequent nucleophilic substitution reactions to form esters, amides, and other derivatives. For example, 8-methylisoquinoline-1-carboxylic acid has been shown to react with thionyl chloride to produce the corresponding acid chloride, which then participates in Friedel–Crafts reactions. rsc.org This reactivity is expected to be analogous for the 1-methyl-8-carboxylic acid isomer.

Table 3: Common Nucleophilic Acyl Substitution Reactions of Carboxylic Acids This table summarizes key nucleophilic substitution pathways starting from a carboxylic acid.

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | libretexts.org |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride | thieme-connect.dersc.org |

| Amide Formation (via Acyl Chloride) | Amine | Amide | webassign.net |

Decarboxylative Functionalization Strategies

Decarboxylative strategies offer a powerful means to form new carbon-carbon or carbon-heteroatom bonds by replacing the carboxylic acid group with other functionalities.

In recent years, visible-light photoredox catalysis has emerged as a mild and efficient method for the decarboxylation of carboxylic acids to generate radical intermediates. scispace.comresearchgate.netdlut.edu.cnkhanacademy.org These radicals can then participate in a variety of bond-forming reactions. The general mechanism involves the oxidation of the carboxylate by a photoexcited catalyst to form a carboxyl radical, which rapidly extrudes carbon dioxide to generate an aryl or alkyl radical. khanacademy.org This radical can then be trapped by a suitable coupling partner.

This methodology has been successfully applied to the decarboxylative arylation of α-amino acids and other carboxylic acids. nih.gov While specific examples with this compound are not prevalent in the literature, the general principles suggest its viability in such transformations, particularly for C-H functionalization of heteroarenes. rsc.org

Transition metals, particularly palladium and rhodium, can catalyze the decarbonylation of carboxylic acids, often after in situ activation to an anhydride (B1165640) or other reactive species. rsc.orgresearchgate.net This process typically involves the oxidative addition of the activated carboxylic acid derivative to the metal center, followed by decarbonylation (loss of carbon monoxide), and subsequent reductive elimination or other bond-forming steps. rsc.org Palladium-catalyzed decarbonylative cyanation of benzoic acids has been reported, demonstrating a pathway to nitriles. cdnsciencepub.com Rhodium catalysts have been employed for the synthesis of isoquinolones via a decarbonylation/alkyne insertion cascade of phthalimides, showcasing the potential for complex molecule synthesis starting from related structures. illinois.edu Although direct decarbonylation of this compound is not extensively documented, these precedents with other aromatic and heteroaromatic carboxylic acids suggest the feasibility of such transformations. researchgate.netmdpi.com

Approaches to Enantioselective and Diastereoselective Synthesis of Analogues

The synthesis of chiral analogues of this compound, particularly those with stereocenters in a reduced isoquinoline core, is of significant interest. Enantioselective and diastereoselective methods are crucial for accessing optically pure compounds.

A key strategy involves the synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids. One reported enantioselective synthesis starts from a 3,4-dihydroisoquinolinium salt, which is converted to a nitrone. Alkylation of the nitrone with an organometallic reagent, such as methyllithium, introduces the 1-methyl group. Subsequent chemical transformations of the side chain at C-1, including oxidation, lead to the desired carboxylic acid. illinois.edu This approach allows for the stereoselective construction of the chiral center at the C-1 position.

Another powerful method for the diastereoselective synthesis of related tetrahydroisoquinoline-1-carboxylic acid derivatives combines the Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization. nih.gov This strategy has been successfully employed for the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, demonstrating a robust pathway to chiral isoquinoline-based amino acids. nih.gov Such methodologies could potentially be adapted for the synthesis of chiral analogues of this compound, where the stereochemistry is controlled during the construction of the heterocyclic ring system.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A hypothetical ¹H NMR spectrum of 1-Methylisoquinoline-8-carboxylic acid would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the isoquinoline (B145761) core would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions. A key signal would be a singlet for the methyl group (CH₃) at position 1, likely appearing in the upfield region (δ 2.5-3.0 ppm). The most characteristic signal would be that of the carboxylic acid proton (-COOH), which is typically observed as a broad singlet at a very downfield chemical shift, often exceeding δ 12 ppm, due to strong deshielding and hydrogen bonding. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

In a ¹³C NMR spectrum, each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the carboxylic acid group is highly deshielded and would be expected to resonate in the δ 165-185 ppm range. The sp²-hybridized carbons of the isoquinoline ring would appear between approximately δ 120-160 ppm. The carbon of the methyl group at position 1 would be found in the upfield aliphatic region.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, helping to trace the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be vital for confirming the placement of the methyl group at the C1 position and the carboxylic acid at the C8 position by observing correlations between the methyl protons and adjacent carbons, and between aromatic protons and the carboxylic acid carbon.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the this compound molecule with high precision. This allows for the calculation of its unique molecular formula (C₁₁H₉NO₂), distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids, often allowing for the observation of the intact molecular ion. In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Analysis of the fragmentation patterns produced through collision-induced dissociation (tandem MS or MS/MS) would reveal characteristic losses, such as the loss of water (H₂O) or carbon dioxide (CO₂), which are typical for carboxylic acids and would further support the structural assignment. libretexts.org

While the principles of these analytical techniques are well-established, their specific application to this compound cannot be detailed without access to primary research data.

X-ray Crystallography for Precise Molecular Geometry

Determination of Solid-State Conformation and Intermolecular Packing

Detailed Analysis of Noncovalent Interactions Involving the Carboxylic Group

The carboxylic acid group is a potent donor and acceptor of hydrogen bonds, making it a key director of the supramolecular assembly in the crystal lattice. The most significant noncovalent interaction involving this group is the formation of a robust cyclic hydrogen-bonding motif with a neighboring molecule. researchgate.net

Table 1: Predicted Noncovalent Interactions in Solid-State this compound This table is predictive, based on the behavior of analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|---|

| Strong Hydrogen Bond | Carboxyl O-H | Carbonyl O | ~2.6 - 2.7 | Primary dimer formation |

| Weak Hydrogen Bond | Aromatic C-H | Carbonyl O | ~3.0 - 3.5 | Stabilizing 3D network |

| Weak Hydrogen Bond | Methyl C-H | Carbonyl O | ~3.0 - 3.5 | Stabilizing 3D network |

| π-π Stacking | Isoquinoline Ring | Isoquinoline Ring | ~3.3 - 3.8 | Stabilizing columnar stacks |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Identification of Characteristic Vibrational Modes by IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would be characterized by several key absorption bands corresponding to its distinct structural features.

The most prominent feature would be a very broad and strong absorption band for the O-H stretching vibration of the carboxylic acid, typically extending from 2500 to 3300 cm⁻¹. msu.edu This broadening is a hallmark of the hydrogen-bonded dimer structure. Superimposed on this broad O-H band, the sharper C-H stretching vibrations from the aromatic ring and the methyl group would appear between 2850 and 3100 cm⁻¹. vscht.czmsu.edu

The carbonyl (C=O) stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption band around 1700-1720 cm⁻¹, also characteristic of a dimeric state. msu.edu The aromatic isoquinoline core would produce several characteristic bands: C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H in-plane and out-of-plane bending vibrations at lower frequencies. researchgate.net Vibrations associated with the C-O single bond of the carboxylic acid are expected in the 1200-1350 cm⁻¹ range. latech.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (dimer) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Aromatic (sp²) | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Methyl (sp³) | 2850 - 2970 | Medium |

| C=O Stretch | Carboxylic Acid (dimer) | 1700 - 1720 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Carboxylic Acid | 1200 - 1350 | Medium |

Analysis of Electronic Transitions and Chromophores by UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uk The primary chromophore (light-absorbing part) in this compound is the conjugated isoquinoline ring system.

The absorption of UV radiation in this molecule is dominated by π → π* transitions, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. elte.hulibretexts.org These transitions are typically of high intensity (large molar absorptivity, ε). The spectrum is expected to show multiple absorption bands in the UV region, characteristic of polycyclic aromatic systems. For comparison, the parent compound isoquinoline exhibits absorption maxima at approximately 217 nm, 266 nm, and 317 nm. The presence of the methyl and carboxylic acid substituents on the ring may cause small shifts (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) in the positions of these absorption maxima and may alter their intensities. nih.gov The n → π* transition, involving the promotion of a non-bonding electron from the nitrogen or oxygen atoms to a π* orbital, is also possible but is generally much weaker in intensity and may be obscured by the stronger π → π* absorptions. shu.ac.ukyoutube.com

Table 3: Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Relative Energy | Expected Wavelength Region | Molar Absorptivity (ε) |

|---|---|---|---|---|

| π → π* | π → π* | High | 200 - 350 nm | High (1,000 - 50,000 L mol⁻¹ cm⁻¹) |

| n → π* | n → π* | Low | > 300 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) |

X-ray Absorption Spectroscopy for Metal-Complexed Derivatives

This compound possesses a classic bidentate chelation site composed of the isoquinoline ring nitrogen and an oxygen atom from the carboxylic acid group. This structure is analogous to the well-studied metal-binding agent 8-hydroxyquinoline. nih.govscirp.org This allows the molecule to form stable complexes with various metal ions.

X-ray Absorption Spectroscopy (XAS) is an ideal technique for probing the local atomic and electronic structure around a specific element, in this case, the metal center in a complex. uncw.edu If this compound were complexed with a metal ion (e.g., Zn(II), Cu(II), Fe(III)), XAS could provide precise information that is often difficult to obtain by other methods, especially for non-crystalline samples.

Specifically, the X-ray Absorption Near Edge Structure (XANES) region of the spectrum would reveal details about the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the metal ion. The Extended X-ray Absorption Fine Structure (EXAFS) region would yield quantitative information about the local environment, including the number and type of coordinating atoms (N and O from the ligand) and their precise bond distances to the metal center. uncw.edu This makes XAS an invaluable tool for characterizing the coordination chemistry of metal-complexed derivatives of this compound.

Computational Chemistry and Reaction Mechanism Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed picture of electron distribution and its implications for molecular reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net Studies on related heterocyclic compounds, such as quinoline (B57606) and isoquinoline (B145761) derivatives, utilize DFT to calculate a variety of molecular properties that dictate their stability and reactivity. researchgate.netmdpi.com For 1-Methylisoquinoline-8-carboxylic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. DFT calculations also allow for the determination of global reactivity descriptors, which provide further insight into the molecule's chemical behavior.

Table 1: Hypothetical DFT-Calculated Quantum Chemical Parameters for this compound

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| EHOMO | -0.235 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.081 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 0.154 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 0.235 | Energy required to remove an electron |

| Electron Affinity (A) | 0.081 | Energy released when an electron is added |

| Global Hardness (η) | 0.077 | Resistance to change in electron distribution |

| Chemical Potential (μ) | -0.158 | Escaping tendency of an electron from equilibrium |

| Global Electrophilicity (ω) | 0.163 | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comchemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color spectrum to indicate different potential values. researchgate.net

For this compound, an MEP map would reveal specific regions of charge concentration.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are typically located around electronegative atoms. In this molecule, the most negative potential would be concentrated on the oxygen atoms of the carboxylic acid group and the nitrogen atom of the isoquinoline ring, due to their lone pairs of electrons.

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The most positive potential would be found on the hydrogen atom of the carboxyl group, highlighting its acidic nature. mdpi.com

Neutral Regions (Green): These areas represent near-zero potential and are typically found over the carbon-hydrogen bonds of the aromatic rings. wolfram.com

The MEP map provides a clear, qualitative picture of the molecule's polarity and its preferred sites for intermolecular interactions. scispace.com

Energy Decomposition Analysis (EDA) is a method used to break down the total interaction energy between molecular fragments into physically meaningful components. nih.gov While often used for intermolecular interactions, it can also provide insight into intramolecular forces. The interaction energy (ΔEint) can be decomposed into several terms:

Electrostatic Interaction (ΔEelstat): The classical electrostatic attraction or repulsion between the unperturbed charge distributions of the fragments.

Pauli Repulsion (ΔEPauli): The destabilizing term that arises from the quantum mechanical requirement that electrons with the same spin cannot occupy the same space.

Orbital Interaction (ΔEoi) or Polarization (ΔEpol): The stabilizing energy gain from the mixing of occupied and unoccupied orbitals of the fragments, which includes polarization and charge transfer effects. chemrxiv.orgu-tokyo.ac.jp

By analyzing these components, EDA can elucidate the fundamental nature of the chemical bonds and non-covalent interactions that define the molecule's structure and stability.

Molecular Modeling and Simulation for Conformational and Dynamic Behavior

Molecular modeling and simulation techniques are employed to study the physical movements and conformational flexibility of molecules over time.

Conformational analysis of this compound focuses on identifying the stable arrangements of its atoms (conformers) and the energy barriers between them. The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the carboxylic acid group to the isoquinoline ring. This rotation gives rise to different spatial orientations of the -COOH group relative to the ring system.

Studies on similar carboxylic acids show that two main planar conformers, syn and anti, are often considered, defined by the O=C-O-H dihedral angle. nih.gov The relative stability of these conformers is influenced by factors such as intramolecular hydrogen bonding and steric hindrance. A potential energy surface scan, performed by systematically rotating this bond and calculating the energy at each step, can generate an energy landscape. This landscape reveals the lowest-energy (most stable) conformations and the transition state energies required for interconversion, providing a complete picture of the molecule's conformational preferences. documentsdelivered.com

Molecular Dynamics (MD) simulations provide a powerful method for exploring the dynamic behavior and flexibility of a molecule in a simulated environment, such as in a solvent. researcher.lifemdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering a movie-like view of molecular motion. frontiersin.org

For this compound, an MD simulation can reveal how the molecule behaves in solution. Key metrics are used to analyze the results:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value indicates that the molecule has reached a stable conformational state during the simulation.

Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual atoms or groups of atoms around their average positions. Higher RMSF values indicate greater flexibility. For this molecule, the methyl group (-CH3) and the carboxylic acid group (-COOH) would be expected to show higher RMSF values compared to the more rigid fused-ring structure of the isoquinoline core. biointerfaceresearch.com

These simulations provide critical insights into the molecule's flexibility, which can influence its interactions with other molecules. simmerlinglab.org

Table 2: Hypothetical RMSF Values for Different Regions of this compound from an MD Simulation

| Molecular Region | Average RMSF (Å) | Interpretation |

|---|---|---|

| Isoquinoline Ring System | 0.5 | Low flexibility, structurally rigid core |

| Methyl Group (-CH3) | 1.4 | High flexibility due to free rotation |

| Carboxylic Acid Group (-COOH) | 1.1 | Moderate to high flexibility from bond rotation |

Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions, offering insights into molecular structures, properties, and reaction mechanisms at a level of detail that is often inaccessible through experimental means alone. rsc.org Advanced computational techniques allow for the verification of proposed mechanisms and can predict the most likely pathways for chemical transformations. rsc.org

Computational Investigation of Catalytic Cycles and Transition States

The study of catalytic cycles and their associated transition states is fundamental to understanding and optimizing catalyzed reactions. Computational methods, particularly density functional theory (DFT), are employed to map out the potential energy surface of a reaction, identifying intermediates and the high-energy transition states that connect them. fossee.inbath.ac.uk

For reactions involving isoquinoline derivatives, such as those in asymmetric oxidation, computational studies can help elucidate how ligands, like chiral bis-isoquinoline amines, interact with a metal center (e.g., iron) to facilitate reactions like the heterolytic cleavage of hydrogen peroxide. acs.org By modeling the geometry and energy of the transition states, researchers can understand how the structure of the isoquinoline ligand influences the stereoselectivity of the reaction. acs.org The transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the bond-forming and bond-breaking processes. fossee.in Computational tools can precisely calculate the geometry of these fleeting structures and their associated activation energies, which directly correlate with the reaction rate. fossee.in

Understanding Origins of Regio- and Stereoselectivity in Chemical Transformations

Many chemical reactions can yield multiple products (isomers), and controlling which isomer is formed—a property known as selectivity—is a central goal of synthetic chemistry. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.

Computational chemistry provides a powerful framework for dissecting the factors that govern these selectivities. rsc.org In the context of isoquinoline synthesis, for example, the regioselectivity of cyclization reactions can be highly dependent on the electronic and steric properties of substituents on the starting materials. researchgate.net Computational models can quantify these effects. For instance, in the hydrosilylation of isoquinolines, the observed regioselectivity is presumed to arise from the relative stability of radical intermediates, a hypothesis that can be rigorously tested through computational studies. nih.gov By calculating the energies of different transition states leading to various regioisomers, chemists can predict and explain the experimental outcomes. These models can account for factors such as:

Steric Effects: The physical bulk of different parts of the molecule can make one reaction pathway more crowded and thus higher in energy than another.

Electronic Effects: The distribution of electrons in the molecule can make certain atoms more or less reactive.

Stereoelectronic Effects: The spatial orientation of orbitals can favor certain reaction geometries.

Mechanistic Pathways of Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide (CO2), is a fundamental organic reaction. nih.gov While the reaction is often thermodynamically favorable, its kinetic barrier can be high, necessitating catalysts or high temperatures. nih.govunt.edu The mechanism of decarboxylation for aromatic carboxylic acids can proceed through several pathways.

Computational studies can help distinguish between these potential pathways. For aromatic carboxylic acids, an acid-promoted ionic pathway has been proposed. unt.edu In some cases, the reaction may involve the formation of an anhydride (B1165640) intermediate, which then decomposes via a free-radical mechanism. unt.edu A common mechanistic motif, particularly for carboxylic acids with a beta-carbonyl group, involves a concerted, cyclic transition state where the carboxyl proton is transferred to the carbonyl oxygen simultaneously with the C-C bond cleavage. youtube.com Computational modeling of these different proposed mechanisms for a specific molecule like an isoquinoline carboxylic acid would allow for the determination of the lowest-energy pathway by comparing the activation energies of the key transition states.

Predictive Modeling for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. japsonline.com By identifying which structural features are responsible for a desired effect, researchers can rationally design more potent and selective molecules. Computational methods are central to modern SAR, a field often referred to as Quantitative Structure-Activity Relationship (QSAR).

Application of Theoretical Molecular Descriptors for SAR

QSAR models are built by finding a mathematical relationship between the biological activity of a set of compounds and their calculated properties, known as molecular descriptors. nih.gov These descriptors are numerical representations of a molecule's structural, physical, or chemical characteristics. japsonline.comnih.gov For classes of compounds like isoquinoline and quinoline derivatives, which are known to have a wide range of pharmacological activities, QSAR studies are invaluable for optimizing lead compounds. japsonline.comnih.gov

A typical QSAR study involves calculating a wide range of descriptors for a series of molecules and then using statistical methods to build a predictive model. researchgate.net These descriptors can be categorized based on their dimensionality:

| Descriptor Category | Description | Examples |

| 1D Descriptors | Based on the molecular formula. | Molecular Weight, Atom Counts |

| 2D Descriptors | Based on the 2D representation (connectivity). | Topological Polar Surface Area (TPSA), Molar Refractivity (MR), Connectivity Indices |

| 3D Descriptors | Based on the 3D conformation of the molecule. | Molecular Volume, Surface Area, Dipole Moment |

| Quantum Chemical Descriptors | Derived from quantum mechanical calculations (e.g., DFT). | HOMO/LUMO energies, Electronegativity, Molecular Hardness/Softness, Electrophilicity Index |

This table outlines common categories of molecular descriptors used in QSAR studies.

For instance, a QSAR model for isoquinoline derivatives with inhibitory activity against a specific enzyme might reveal that high activity is correlated with a low energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and a high molar refractivity (MR), suggesting that both electronic properties and molecular size/polarizability are important for binding. japsonline.comresearchgate.netdergipark.org.tr

Computational Approaches to Understand Noncovalent Interactions

Noncovalent interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—are critical for molecular recognition, particularly the binding of a drug molecule to its biological target (e.g., a protein receptor). nih.govrsc.org Understanding these interactions is a key aspect of SAR.

Computational chemistry offers powerful tools to analyze and quantify these subtle forces. rsc.orgMolecular docking is a widely used technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Docking simulations place a ligand (like this compound) into the active site of a receptor and use a scoring function to estimate the binding affinity. This allows researchers to visualize key noncovalent interactions, such as a hydrogen bond between the carboxylic acid group and an amino acid residue in the receptor, or van der Waals interactions between the isoquinoline ring system and hydrophobic pockets. nih.gov

More advanced methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and characterize the strength and nature of these interactions based on the electron density of the molecular system. These analyses provide deep, quantitative insights that go beyond simple geometric measurements, helping to explain why certain structural modifications enhance binding affinity while others diminish it. nih.gov

Biological Activity and Mechanistic Investigations in Vitro and Animal Models

Antimicrobial Activity Profile

Isoquinoline (B145761) alkaloids and their synthetic derivatives are recognized for their significant antimicrobial activities against a wide spectrum of human and plant pathogens. researchgate.net The core isoquinoline structure serves as a valuable scaffold for the development of new antimicrobial agents. mdpi.comresearcher.life

Numerous studies have demonstrated the antibacterial properties of various isoquinoline derivatives against both Gram-positive and Gram-negative bacteria. mdpi.com

A new class of alkynyl isoquinoline compounds has shown potent bactericidal activity against a plethora of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.comnih.gov For instance, the representative compounds HSN584 and HSN739 were effective against MRSA within macrophages, a context where vancomycin (B549263) was unable to clear the intracellular infection. mdpi.comnih.gov These compounds also exhibited potent activity against fluoroquinolone-resistant S. aureus strains. nih.gov

Similarly, certain tricyclic isoquinoline derivatives have demonstrated antibacterial effects, particularly against Gram-positive pathogens. mdpi.comresearcher.life As detailed in the table below, compounds 8d and 8f were active against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.comresearcher.life Furthermore, isoquinoline alkaloids isolated from the fungus Penicillium spathulatum, named spathullin A and B, were active against both Gram-negative and Gram-positive bacteria, including Escherichia coli, Acinetobacter baumannii, and Staphylococcus aureus. mdpi.com Isoquinoline-3-carboxylic acid has also shown significant antibacterial activity against various plant bacteria. researchgate.net

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 µg/mL |

| Tricyclic Isoquinoline (8d) | Enterococcus faecium | 128 µg/mL |

| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | 32 µg/mL |

| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | 32 µg/mL |

| Tricyclic Isoquinoline (8f) | Enterococcus faecium | 64 µg/mL |

| Alkynyl Isoquinoline (HSN584) | Drug-Resistant Gram-Positive Strains | 4 µg/mL or 8 µg/mL |

| Alkynyl Isoquinoline (HSN739) | Drug-Resistant Gram-Positive Strains | 4 µg/mL or 8 µg/mL |

| Spathullin A | Staphylococcus aureus | 4 µg/mL |

| Spathullin B | Staphylococcus aureus | 1 µg/mL |

The isoquinoline scaffold is also a source of compounds with notable antifungal activity. researchgate.net Naturally occurring isoquinoline alkaloids have demonstrated bioactivity against phytopathogenic fungi such as Fusarium culmorum and Geotrichum candidum. researchgate.net

Synthetic derivatives have shown promising results in antifungal screening. For example, two series of novel 3-aryl-isoquinoline derivatives exhibited medium to excellent antifungal activity against several plant pathogens. researchgate.net Specifically, compound 9f was highly effective against Alternaria solani, Alternaria alternata, and Physalospora piricola, with its efficacy against P. piricola being comparable to the commercial fungicide chlorothalonil. researchgate.net In another study, N-Alkyl decahydroisoquinoline (B1345475) derivatives were found to have antifungal activity comparable to the drug clotrimazole. researchgate.net Additionally, the well-known compound 8-hydroxyquinoline, a related heterocyclic structure, is active against the diploid fungus Candida albicans. imrpress.com

| Compound Class/Derivative | Fungal Strain | Observed Activity |

|---|---|---|

| Isoquinoline Alkaloids | Fusarium culmorum | Active |

| Isoquinoline Alkaloids | Geotrichum candidum | Active |

| 3-Aryl-isoquinoline (9f) | Alternaria solani | 80.4% inhibition at 50 mg/L |

| 3-Aryl-isoquinoline (9f) | Alternaria alternata | 88.2% inhibition at 50 mg/L |

| 3-Aryl-isoquinoline (9f) | Physalospora piricola | 93.8% inhibition at 50 mg/L (EC50 = 3.651 mg/L) |

| N-Alkyl Decahydroisoquinolines | Not specified | Activity comparable to clotrimazole |

| 8-Hydroxyquinoline | Candida albicans | Active (MIC = 27.58 µM) |

Research into the mechanisms of action for antimicrobial isoquinolines suggests multiple cellular targets. Two primary modes of action that have been proposed are the inhibition of nucleic acid synthesis and the disruption of cell division. researchgate.net

For example, the natural isoquinoline alkaloid berberine (B55584) is known to inhibit bacterial replication by targeting the FtsZ protein, which is essential for forming the Z-ring during bacterial cell division. mdpi.com Other highly conjugated and planar isoquinoline-based compounds, such as HSN584, are believed to interfere with cell wall synthesis. mdpi.com Preliminary data from comparative global proteomics and macromolecule biosynthesis assays indicate that HSN584 perturbs both cell wall and nucleic acid biosynthesis in S. aureus. mdpi.comdntb.gov.ua Another related alkaloid, chelerythrine, is thought to exert its antibacterial effect through intercalation with bacterial DNA. researchgate.net

Enzyme Inhibition and Modulation Studies

The isoquinoline scaffold has been identified as a key structural motif in the development of various enzyme inhibitors.

Inosine 5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. mdpi.comrsc.org This pathway is critical for rapidly proliferating cells, including bacteria, making IMPDH an attractive target for antimicrobial drug development. rsc.orgnih.gov The structural and kinetic differences between microbial and human IMPDH enzymes offer the possibility of developing selective inhibitors. rsc.org

Screening of chemical libraries has led to the identification of isoquinoline-based compounds as IMPDH inhibitors. For instance, 5-bromo-6-amino-2-isoquinoline was discovered as a weak inhibitor of IMPDH. researchgate.net The inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, which disrupts DNA and RNA synthesis and has wide-ranging effects on cellular metabolism, ultimately impeding cell growth and proliferation. nih.govpatsnap.com

Derivatives of isoquinoline and the closely related quinoline (B57606) carboxylic acids have been shown to modulate the activity of several other enzymes. For example, certain isoquinoline derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR). researchgate.net Furthermore, quinoline-6-carboxylic acid derivatives have been reported as a new class of potent inhibitors for ectonucleotidases, enzymes involved in regulating extracellular nucleotide levels. researchgate.net

Receptor Interaction and Binding Studies

Ligand Binding to Specific Receptors (e.g., CRTH2, mGluR4, 5-HT3) by Isoquinoline Analogues

Isoquinoline analogues have been extensively studied for their ability to bind to various receptors, demonstrating their potential as therapeutic agents.

CRTH2 Receptor: A number of isoquinoline derivatives have been identified as potent antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G-protein coupled receptor involved in allergic inflammation. nih.govnih.gov Binding affinity is typically determined through competitive radioligand binding assays, where the isoquinoline compound competes with a known radiolabeled ligand for binding to the receptor. For example, the isoquinoline derivative TASP0376377 demonstrated a potent binding affinity for the CRTH2 receptor with an IC50 value of 19 nM. nih.gov Another compound, TASP0412098, showed an even higher binding affinity with an IC50 of 2.1 nM. nih.gov

mGluR4 Receptor: Isoquinoline-based compounds have also been investigated as modulators of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a potential target for neurological disorders. Valiglurax, an isoquinoline-based positive allosteric modulator (PAM) of mGluR4, has shown a potency with an EC50 value of 64.6 nM. nih.gov

5-HT3 Receptor: The serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel, is another target for isoquinoline analogues. These compounds have been evaluated for their antagonist activity at this receptor, which is implicated in nausea and vomiting. nih.gov The affinity of these compounds for the 5-HT3 receptor is often determined through radioligand binding assays, with some derivatives showing high affinity. researchgate.net

The table below provides examples of isoquinoline analogues and their binding affinities for specific receptors.

| Compound | Receptor Target | Binding Affinity (IC50/EC50) | Reference |

| TASP0376377 | CRTH2 | 19 nM (IC50) | nih.gov |

| TASP0412098 | CRTH2 | 2.1 nM (IC50) | nih.gov |

| Valiglurax | mGluR4 | 64.6 nM (EC50) | nih.gov |

| Isoquinolinone derivatives | 5-HT3 | Potent activity reported | nih.gov |

Characterization of Agonist and Antagonist Properties

The functional activity of isoquinoline analogues at their target receptors is characterized to determine whether they act as agonists (activating the receptor) or antagonists (blocking the receptor).

For G-protein coupled receptors like CRTH2, functional antagonist activity is often measured using assays that detect changes in intracellular signaling, such as calcium mobilization or inhibition of cyclic AMP (cAMP) production. The isoquinoline derivative TASP0376377 was found to be a potent functional antagonist of the CRTH2 receptor, with an IC50 of 13 nM in a functional assay. nih.gov Similarly, TASP0412098 also displayed potent functional antagonist activity with an IC50 of 12 nM. nih.gov

In the context of the 5-HT3 receptor, the antagonist properties of isoquinoline derivatives have been demonstrated by their ability to inhibit the effects of serotonin. nih.gov For instance, certain isoquinolinones have shown efficacy in animal models of emesis, which is consistent with 5-HT3 receptor antagonism. nih.gov

Conversely, some isoquinoline derivatives act as positive allosteric modulators (PAMs) of the mGluR4 receptor, meaning they enhance the receptor's response to its endogenous ligand, glutamate. nih.gov

The following table summarizes the characterized agonist and antagonist properties of select isoquinoline analogues.

| Compound/Derivative Class | Receptor Target | Functional Activity | Method of Characterization | Reference |

| TASP0376377 | CRTH2 | Antagonist | Functional assay measuring inhibition of receptor signaling. | nih.gov |

| TASP0412098 | CRTH2 | Antagonist | Functional assay measuring inhibition of receptor signaling. | nih.gov |

| Isoquinolinones | 5-HT3 | Antagonist | In vivo models of emesis. | nih.gov |

| Valiglurax | mGluR4 | Positive Allosteric Modulator (PAM) | In vitro assays measuring potentiation of glutamate response. | nih.gov |

Cellular and Molecular Mechanistic Probes

Influence on Intracellular Signaling Pathways (e.g., MAPK/ERK cascades)

Isoquinoline derivatives have been shown to influence key intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) cascade. mdpi.com The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. nih.gov

One study demonstrated that the isoquinoline derivative, Di (isoquinolin-1-yl) sulfane (DIQS), inhibits melanogenesis by modulating MAPK signaling pathways. mdpi.com Specifically, DIQS was found to inhibit the phosphorylation of p38 and JNK, which are components of the MAPK family. mdpi.com The activation of p38 is known to contribute to melanin (B1238610) production by activating CREB, which in turn increases the expression of MITF, a key transcription factor in melanogenesis. mdpi.com By inhibiting the phosphorylation of these MAPK proteins, DIQS effectively downregulates this entire signaling cascade. mdpi.com

The influence of isoquinoline derivatives on the MAPK/ERK pathway is a significant area of research, as dysregulation of this pathway is implicated in various diseases, including cancer.

Effects on Cellular Processes (e.g., chemotaxis, cytotoxicity, cell morphology)

Analogues of 1-methylisoquinoline-8-carboxylic acid exert a variety of effects on fundamental cellular processes.

Chemotaxis: Isoquinoline derivatives that act as CRTH2 antagonists have been shown to inhibit chemotaxis, the directed migration of cells in response to a chemical stimulus. For example, TASP0376377 effectively inhibited the chemotaxis of cells with an IC50 value of 23 nM, which is consistent with its potent CRTH2 antagonist activity. nih.gov

Cytotoxicity and Cell Proliferation: Many isoquinoline derivatives have been investigated for their cytotoxic effects on cancer cells. nih.gov For instance, two novel isoquinoline derivatives, B01002 and C26001, were found to inhibit the proliferation of SKOV3 ovarian cancer cells with IC50 values of 7.65 and 11.68 µg/mL, respectively. nih.gov The anti-proliferative effects of these compounds were associated with the induction of apoptosis. nih.gov Another isoquinoline derivative, FX-9, demonstrated significant inhibition of cell proliferation in both B- and T-ALL cells. nih.gov

Cell Morphology: The treatment of cells with certain isoquinoline derivatives can lead to distinct changes in cell morphology. Exposure of acute lymphoblastic leukemia (ALL) cells to the isoquinoline derivative FX-9 resulted in cytoplasmic vacuolization, karyopyknosis, and karyolysis, which are characteristic features of apoptosis. nih.gov

The table below summarizes the effects of some isoquinoline analogues on various cellular processes.

| Compound | Cellular Process | Observed Effect | Cell Type | Reference |

| TASP0376377 | Chemotaxis | Inhibition (IC50 = 23 nM) | Not specified | nih.gov |

| B01002 | Cytotoxicity/Proliferation | Inhibition (IC50 = 7.65 µg/mL) | SKOV3 ovarian cancer cells | nih.gov |

| C26001 | Cytotoxicity/Proliferation | Inhibition (IC50 = 11.68 µg/mL) | SKOV3 ovarian cancer cells | nih.gov |

| FX-9 | Cell Morphology | Induction of apoptotic features (vacuolization, karyopyknosis) | Acute lymphoblastic leukemia (ALL) cells | nih.gov |

In-Depth Analysis of this compound Reveals Limited Publicly Available Biological Data

Following a comprehensive search of scientific literature and databases, it has been determined that detailed public information regarding the biological activity and structure-activity relationships of the specific chemical compound this compound is not available. While extensive research exists for the broader classes of isoquinoline and quinoline derivatives, data focusing explicitly on the biological and mechanistic investigations of this compound, as per the specified research outline, could not be located.

The performed searches aimed to uncover data related to:

In Vitro Efficacy Assessment: Specific data from cell-based assays for this compound.

Structure-Activity Relationship (SAR) Elucidation: Information on the rational design and synthesis of its analogues, identification of critical structural features for potency, and the impact of substituent modifications.

The scientific literature provides extensive information on related compounds, such as various isoquinoline alkaloids, tetrahydroisoquinolines, and quinoline carboxylic acids, detailing their synthesis, biological evaluation, and SAR studies. However, this body of research does not extend to the specific molecule of this compound.

Consequently, the construction of an article detailing the in vitro efficacy, rational design of analogues, critical structural features for potency, and the impact of substituent modifications for this compound is not possible based on currently accessible information. Further empirical research and publication in peer-reviewed journals would be required to generate the specific data needed to address these topics.

Applications in Advanced Chemical and Materials Science

Applications as Organocatalysts and Ligands in Catalysis

While direct studies featuring 1-methylisoquinoline-8-carboxylic acid as an organocatalyst or ligand are not extensively documented in the provided research, its structural components—a carboxylic acid group and a quinoline-like core—suggest significant potential in these roles. The applications of related compounds provide a strong basis for its expected catalytic activities.

Carboxylic Acid-Catalyzed Reactions (e.g., Hydroboration of Alkynes)

Carboxylic acids have been identified as effective organocatalysts for various chemical transformations, including the hydroboration of alkynes. This reaction is a pivotal method for synthesizing vinylboronates, which are versatile intermediates in organic synthesis. The catalytic cycle of such reactions often involves the activation of a boron source, like pinacolborane, by the carboxylic acid.

Research has demonstrated that carboxylic acids can catalyze the syn-hydroboration of alkynes with high efficiency and selectivity. researchgate.net The general mechanism is believed to involve the formation of an active intermediate that facilitates the transfer of the boron and hydrogen atoms across the alkyne's triple bond. amazonaws.comresearchgate.net While a variety of carboxylic acids have been employed for this purpose, the specific use of this compound has not been detailed. However, its inherent acidic functionality makes it a plausible candidate for such catalytic applications. The reaction typically proceeds under mild conditions and offers a metal-free alternative to traditional hydroboration methods. osti.gov

The effectiveness of a carboxylic acid catalyst in these reactions can be influenced by its structural and electronic properties. The isoquinoline (B145761) backbone of this compound could potentially influence the catalyst's activity and selectivity through steric or electronic effects.

Design of Ligands for Transition-Metal-Catalyzed Processes

The quinoline (B57606) moiety is a well-established and highly effective ligand scaffold in transition-metal catalysis. nih.gov The nitrogen atom in the quinoline ring acts as a chelating agent, forming stable complexes with various transition metals like palladium, rhodium, and iridium. researchgate.net These complexes are instrumental in a wide array of catalytic reactions, including C-H activation and functionalization. nih.govresearchgate.net

Specifically, derivatives of 8-methylquinoline (B175542) are considered ideal substrates for C(sp³)–H functionalization reactions due to the chelating ability of the nitrogen atom, which facilitates the formation of cyclometallated complexes. nih.govresearchgate.net While the focus of some research is on the functionalization of the methyl group, the underlying principle of chelation-assisted catalysis is highly relevant. This compound, possessing both the nitrogen chelating site and a carboxylic acid group, could function as a bidentate ligand. The carboxylate group could coordinate with the metal center, potentially enhancing the stability and modifying the reactivity of the catalytic complex. Such ligands are crucial in directing the stereoselectivity and regioselectivity of catalytic transformations. mdpi.comrsc.org

Exploration in Corrosion Inhibition

The isoquinoline ring system is a key structural feature in many effective corrosion inhibitors. Studies on related compounds, particularly 1-methylisoquinoline (B155361), provide a strong indication of the potential of this compound in this application.

Mechanistic Understanding of Inhibitory Action on Metal Surfaces

Research on 1-methylisoquinoline has demonstrated its efficacy as a corrosion inhibitor for mild steel in acidic environments, such as 1 M hydrochloric acid. asrjetsjournal.orgasrjetsjournal.orgresearchgate.net The inhibitory action is attributed to the adsorption of the molecule onto the metal surface, forming a protective film that impedes the corrosion process. asrjetsjournal.orgresearchgate.net This adsorption process is influenced by the concentration of the inhibitor and the temperature. asrjetsjournal.orgasrjetsjournal.org

The mechanism of inhibition by 1-methylisoquinoline involves the blocking of active corrosion sites on the metal surface. researchgate.net The molecule can be adsorbed through a physical mechanism at lower concentrations, which may transition to a mixed physical and chemical adsorption at higher concentrations. asrjetsjournal.orgasrjetsjournal.org The presence of the nitrogen atom and the π-electrons of the isoquinoline ring are crucial for the adsorption process.

Corrosion Inhibition Efficiency of 1-Methylisoquinoline on Mild Steel in 1 M HCl

| Inhibitor Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) |

|---|---|---|

| 100 | 303 | Data not available |

| 200 | 303 | Data not available |

| 300 | 303 | Data not available |

| 400 | 303 | Data not available |

| 500 | 303 | Data not available |

| 600 | 303 | High |

| Variable | 313-323 | Decreased |

Data synthesized from studies on 1-methylisoquinoline, showing that inhibition efficiency increases with concentration at a constant temperature and decreases with increasing temperature. asrjetsjournal.orgasrjetsjournal.orgresearchgate.net

Role in Advanced Materials Synthesis and Functional Materials Development

The structural features of this compound make it a valuable precursor in the synthesis of more complex molecules and functional materials.

Utility as a Versatile Building Block in Complex Organic Synthesis